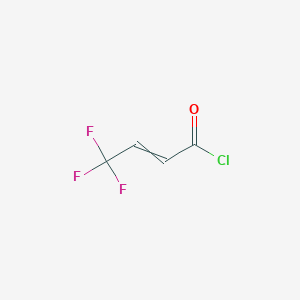

4,4,4-Trifluorocrotonoyl chloride

Description

Significance of Organofluorine Compounds as Advanced Building Blocks

Organofluorine compounds, organic molecules containing at least one carbon-fluorine bond, have a significant impact on various sectors, including pharmaceuticals, agrochemicals, and materials science. wikipedia.org The presence of fluorine can dramatically alter a molecule's physical, chemical, and biological properties. For instance, the high electronegativity of fluorine can influence a molecule's acidity, basicity, and reactivity. Furthermore, the substitution of hydrogen with fluorine can block metabolic pathways, thereby increasing the bioavailability and metabolic stability of a drug. wikipedia.orgtaylorandfrancis.com

An estimated 20% of all pharmaceuticals contain fluorine, including several top-selling drugs. wikipedia.orgnih.gov This highlights the critical role of fluorinated building blocks in medicinal chemistry. stanford.edu The introduction of a trifluoromethyl group (-CF3), in particular, is a common strategy in drug design due to its ability to enhance lipophilicity and binding affinity. stanford.edunih.gov

Role of Acyl Chlorides as Versatile Synthetic Intermediates in C-X Bond Formation

Acyl chlorides, characterized by the -COCl functional group, are highly reactive derivatives of carboxylic acids. wikipedia.org This reactivity makes them excellent electrophiles and versatile intermediates for the formation of new carbon-heteroatom (C-X) bonds, where X can be oxygen, nitrogen, sulfur, or other elements. They readily undergo nucleophilic acyl substitution reactions with a wide range of nucleophiles, including alcohols, amines, and thiols, to form esters, amides, and thioesters, respectively. taylorandfrancis.com

The general laboratory preparation of acyl chlorides involves the treatment of carboxylic acids with reagents like thionyl chloride (SOCl2), phosphorus pentachloride (PCl5), or oxalyl chloride. wikipedia.orglibretexts.orgchemguide.co.uk The choice of reagent often depends on the desired reactivity and the scale of the reaction.

Overview of 4,4,4-Trifluorocrotonoyl Chloride as a Unique Fluorinated Acyl Chloride for Research Focus

4,4,4-Trifluorocrotonoyl chloride is a specialized fluorinated acyl chloride that combines the reactivity of the acyl chloride group with the unique properties imparted by the trifluoromethyl group. This dual functionality makes it a valuable building block for the synthesis of complex trifluoromethylated compounds.

The electron-withdrawing nature of the trifluoromethyl group enhances the electrophilicity of the carbonyl carbon in 4,4,4-Trifluorocrotonoyl chloride, making it highly susceptible to nucleophilic attack. This heightened reactivity allows for a broad range of chemical transformations. Furthermore, the crotonoyl backbone provides a site of unsaturation that can participate in various addition reactions.

This article will focus on the chemical properties, synthesis, and key reactions of 4,4,4-Trifluorocrotonoyl chloride, highlighting its utility as a versatile reagent in modern organic synthesis.

Chemical Profile of 4,4,4-Trifluorocrotonoyl chloride

| Identifier | Value |

| IUPAC Name | (E)-4,4,4-trifluorobut-2-enoyl chloride |

| CAS Number | 406-92-8 chemicalbook.com |

| Molecular Formula | C4H2ClF3O |

| Molecular Weight | 158.5 g/mol |

| Boiling Point | ~120–125°C (extrapolated) |

| Density | ~1.35–1.40 g/cm³ |

Synthesis and Reactions

The synthesis of 4,4,4-Trifluorocrotonoyl chloride can be achieved through various methods, including the trifluoroacetylation of crotonoyl chloride precursors or via halogen-exchange reactions.

Key reactions involving 4,4,4-Trifluorocrotonoyl chloride include:

Substitution Reactions: It readily reacts with nucleophiles like amines to form amides, with alcohols to form esters, and with thiols to yield thioesters.

Addition Reactions: The double bond in the crotonoyl moiety can undergo addition reactions.

Hydrolysis: In the presence of water, it hydrolyzes to form 4,4,4-trifluorocrotonic acid and hydrochloric acid.

Structure

3D Structure

Properties

CAS No. |

115630-80-3 |

|---|---|

Molecular Formula |

C4H2ClF3O |

Molecular Weight |

158.50 g/mol |

IUPAC Name |

4,4,4-trifluorobut-2-enoyl chloride |

InChI |

InChI=1S/C4H2ClF3O/c5-3(9)1-2-4(6,7)8/h1-2H |

InChI Key |

DUTDALJAKWGZSA-UHFFFAOYSA-N |

Canonical SMILES |

C(=CC(F)(F)F)C(=O)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 4,4,4 Trifluorocrotonoyl Chloride

Direct Synthesis Approaches from Corresponding Carboxylic Acids or Precursors

The most common and direct route to 4,4,4-Trifluorocrotonoyl chloride is the chlorination of 4,4,4-Trifluorocrotonic acid. This transformation relies on the use of standard chlorinating agents that effectively replace the hydroxyl group of the carboxylic acid with a chlorine atom.

Utilization of Chlorinating Agents (e.g., Thionyl Chloride, Phosphorus Pentachloride, Phosphorus Trichloride)

The conversion of carboxylic acids to acyl chlorides is a fundamental transformation in organic synthesis, and several reagents are effective for this purpose. libretexts.org

Thionyl Chloride (SOCl₂): Thionyl chloride is a widely used reagent for the synthesis of acyl chlorides from carboxylic acids. chemguide.co.uk The reaction proceeds by converting the carboxylic acid's hydroxyl group into a chlorosulfite intermediate, which is a better leaving group. ganeshremedies.com A subsequent nucleophilic attack by the chloride ion yields the acyl chloride. ganeshremedies.com The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the purification of the final product. libretexts.orgchemguide.co.uk The reaction can be catalyzed by N,N-dimethylformamide (DMF). wikipedia.orggoogle.com

Phosphorus Pentachloride (PCl₅): This solid reagent reacts with carboxylic acids, typically in the cold, to produce the corresponding acyl chloride. chemguide.co.uklibretexts.org The reaction also generates phosphorus oxychloride (POCl₃) and hydrogen chloride gas as byproducts. chemguide.co.uklibretexts.org The desired acyl chloride can then be isolated from the reaction mixture by fractional distillation. libretexts.org

Phosphorus Trichloride (B1173362) (PCl₃): The reaction of a carboxylic acid with liquid phosphorus trichloride is another effective method for producing acyl chlorides. chemguide.co.uklibretexts.org This reaction is generally less vigorous than the one with PCl₅ because it does not produce HCl gas. chemguide.co.uklibretexts.org The other product of this reaction is phosphorous acid (H₃PO₃). chemguide.co.uk Similar to other methods, the acyl chloride is purified by fractional distillation. libretexts.orgchemguide.co.uk

Table 1: Comparison of Common Chlorinating Agents for Acyl Chloride Synthesis

| Chlorinating Agent | Formula | Physical State | Byproducts | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Thionyl Chloride | SOCl₂ | Liquid | SO₂, HCl (gases) | Gaseous byproducts simplify purification. chemguide.co.uk | Can be highly reactive. |

| Phosphorus Pentachloride | PCl₅ | Solid | POCl₃, HCl | Effective for many carboxylic acids. libretexts.org | Produces solid and liquid byproducts. |

| Phosphorus Trichloride | PCl₃ | Liquid | H₃PO₃ (phosphorous acid) | Reaction is less vigorous than with PCl₅. chemguide.co.uk | Requires fractional distillation for purification. |

Considerations for Selectivity and Yield in Fluorinated System Chlorinations

The presence of fluorine atoms in a molecule can significantly influence the reactivity and outcome of chemical reactions. When synthesizing fluorinated acyl chlorides like 4,4,4-Trifluorocrotonoyl chloride, several factors must be considered to ensure high selectivity and yield.

The electron-withdrawing nature of the trifluoromethyl group can affect the reactivity of the carboxylic acid. However, the fundamental mechanisms of chlorination with reagents like thionyl chloride and phosphorus chlorides are generally applicable. Careful control of reaction conditions, such as temperature and reaction time, is crucial to prevent potential side reactions. For instance, in some cases, the use of phosphorus pentachloride can lead to the chlorination of α-carbons in addition to the formation of the acyl chloride. youtube.com

Furthermore, the choice of solvent can play a role in the reaction's success. An inert solvent is typically used to facilitate the reaction and control its temperature. The purification of the final product, usually by distillation, must be performed carefully to separate the desired fluorinated acyl chloride from any unreacted starting material, byproducts, and the chlorinating agent.

Multicomponent Reaction Strategies for Analogous Fluorinated Acyl Chlorides

While direct chlorination is the primary method for synthesizing 4,4,4-Trifluorocrotonoyl chloride, related strategies used for other fluorinated acyl chlorides can provide insights into the broader chemistry of these compounds.

Formation of Trifluoroacetimidoyl Chlorides as Related Precursors

Trifluoroacetimidoyl chlorides are a class of fluorinated compounds that serve as important intermediates in the synthesis of various nitrogen-containing heterocyclic compounds. researchgate.netresearchgate.net These compounds can be prepared in a one-pot reaction from primary aromatic amines and trifluoroacetic acid in the presence of triphenylphosphine (B44618) and triethylamine in carbon tetrachloride, with yields ranging from 80-90%. researchgate.net Another method involves the reaction of the corresponding amides with phosphorus oxychloride (POCl₃) and pyridine (B92270). acs.orgau.dknih.gov The stability of these imidoyl chlorides can be influenced by the substituents on the nitrogen atom. acs.orgau.dknih.gov

Innovative Lewis Base Catalysis for Acid Chloride Formation

Lewis base catalysis is a powerful tool in modern organic synthesis. In the context of acyl chloride formation, Lewis bases can act as catalysts to activate the carboxylic acid or the chlorinating agent. For example, N,N-dimethylformamide (DMF) is a well-known catalyst for reactions involving thionyl chloride and oxalyl chloride. wikipedia.org The DMF reacts with the chlorinating agent to form a Vilsmeier reagent, which is a highly reactive species that then reacts with the carboxylic acid to form the acyl chloride. google.com This catalytic approach can lead to milder reaction conditions and improved selectivity. The concept of Lewis base activation of Lewis acids has also been applied to other areas of organic synthesis, highlighting the broad utility of this catalytic strategy. science.gov

Reactivity and Advanced Organic Transformations of 4,4,4 Trifluorocrotonoyl Chloride

Nucleophilic Acyl Substitution Reactions

The acyl chloride functionality of 4,4,4-trifluorocrotonoyl chloride is highly susceptible to attack by nucleophiles, leading to the formation of a variety of carboxylic acid derivatives. These reactions typically proceed through a tetrahedral intermediate, followed by the elimination of a chloride ion.

Stereoselective Esterification Reactions

The conversion of 4,4,4-trifluorocrotonoyl chloride to its corresponding esters can be achieved by reaction with various alcohols. While the reaction itself is generally not stereoselective at the carbonyl carbon, the use of chiral alcohols or chiral catalysts can lead to the formation of diastereomeric esters, which can be valuable in asymmetric synthesis. The efficiency of these reactions can be influenced by the steric hindrance of the alcohol and the reaction conditions employed.

A common strategy for esterification involves the use of a base, such as pyridine (B92270) or a tertiary amine, to neutralize the hydrochloric acid byproduct. fishersci.co.uk This drives the reaction to completion. The choice of solvent can also play a role, with aprotic solvents like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) being commonly used. fishersci.co.uk

| Reactant 1 | Reactant 2 | Catalyst/Base | Product |

| 4,4,4-Trifluorocrotonoyl chloride | Chiral Alcohol | Pyridine | Diastereomeric Esters |

| 4,4,4-Trifluorocrotonoyl chloride | Achiral Alcohol | Triethylamine | Racemic Ester |

Amidation Reactions for Diverse Amide Scaffolds

The reaction of 4,4,4-trifluorocrotonoyl chloride with primary and secondary amines readily yields a diverse range of trifluoromethylated amides. fishersci.co.uk This transformation, often referred to as the Schotten-Baumann reaction, is a cornerstone of organic synthesis due to the prevalence of the amide bond in pharmaceuticals and biologically active compounds. fishersci.co.uk The reaction is typically carried out in the presence of a base to scavenge the HCl generated. fishersci.co.uk

The scope of this reaction is broad, accommodating a wide variety of amines. Electron-rich amines generally react more readily, while less nucleophilic amines, such as certain anilines or aminopyridines, may require heating to achieve good yields. nih.gov The formation of both secondary and tertiary amides is possible through this methodology. nih.gov

| Amine | Reaction Conditions | Product | Yield |

| 4-Methoxyaniline | Room Temperature | N-(4-methoxyphenyl)-4,4,4-trifluorobut-2-enamide | Good to Excellent nih.gov |

| 3,5-Dimethylaniline | Room Temperature | N-(3,5-dimethylphenyl)-4,4,4-trifluorobut-2-enamide | Good to Excellent nih.gov |

| 4-(Trifluoromethyl)aniline | Heating | N-(4-(trifluoromethyl)phenyl)-4,4,4-trifluorobut-2-enamide | 87% nih.gov |

| 2-Aminopyridine | Heating | N-(pyridin-2-yl)-4,4,4-trifluorobut-2-enamide | 86% nih.gov |

| 3-Nitroaniline | Heating | N-(3-nitrophenyl)-4,4,4-trifluorobut-2-enamide | 73% nih.gov |

Reactions with Carbon-Nucleophiles (e.g., Organolithium Reagents, Grignard Reagents)

The reaction of acyl chlorides with strong carbon nucleophiles like organolithium and Grignard reagents can be complex. Typically, these powerful nucleophiles add to the carbonyl group twice. chemistrysteps.com The initial nucleophilic acyl substitution forms a ketone intermediate. However, this ketone is also highly reactive towards the organometallic reagent, leading to a second nucleophilic addition to the carbonyl, which, after an aqueous workup, results in a tertiary alcohol. chemistrysteps.com

It is important to note that Gilman reagents (organocuprates) are an exception, as they are less reactive and typically add only once to acyl chlorides to provide the corresponding ketone. chemistrysteps.com

Conjugate Addition Reactions of the α,β-Unsaturated System

The presence of the electron-withdrawing trifluoromethyl group and the carbonyl group makes the double bond of 4,4,4-trifluorocrotonoyl chloride electrophilic, particularly at the β-carbon. This allows for conjugate addition reactions, also known as Michael additions, where nucleophiles add to the β-position of the α,β-unsaturated system. masterorganicchemistry.comlibretexts.orgmakingmolecules.com

Michael Addition Reactions with Heteroatom Nucleophiles (e.g., Amines, β-Amino Alcohols, Thiols)

A variety of heteroatom nucleophiles, including amines, β-amino alcohols, and thiols, can participate in Michael addition reactions with α,β-unsaturated systems. masterorganicchemistry.commakingmolecules.com These reactions are a powerful tool for carbon-heteroatom bond formation. The general mechanism involves the nucleophilic attack at the β-carbon, leading to the formation of an enolate intermediate, which is then protonated. libretexts.org

The choice of nucleophile and reaction conditions can influence the outcome of the reaction. For instance, weaker nucleophiles tend to favor conjugate addition, while stronger, more basic nucleophiles may lead to other reactions. youtube.com

Mechanistic and Stereochemical Aspects of Michael Additions to Fluorinated Acceptors

The mechanism of Michael additions involves the nucleophilic attack on the β-carbon of the α,β-unsaturated system, which is rendered electrophilic by the electron-withdrawing groups. libretexts.org This initial addition leads to the formation of an enolate intermediate. Subsequent protonation of this enolate yields the final product. libretexts.org

The stereochemistry of the Michael addition can be influenced by several factors, including the nature of the nucleophile, the substrate, the solvent, and the presence of any catalysts. The fluorinated nature of the acceptor in 4,4,4-trifluorocrotonoyl chloride can have a significant impact on the reactivity and stereoselectivity of the reaction due to the strong electron-withdrawing effect of the trifluoromethyl group.

Electrophilic and Radical Addition Reactions to the Alkene Moiety

The presence of both a carbon-carbon double bond and an acyl chloride functionality imparts a versatile reactivity profile to 4,4,4-Trifluorocrotonoyl chloride. The alkene moiety is susceptible to both electrophilic and radical additions, though its reactivity is significantly influenced by the strongly electron-withdrawing trifluoromethyl (-CF3) group.

Halogenation Reactions (e.g., Chlorination, Bromination, Iodination)

The halogenation of the carbon-carbon double bond in 4,4,4-Trifluorocrotonoyl chloride is an example of an electrophilic addition reaction. libretexts.org In a typical halogenation reaction, a halogen molecule, such as chlorine (Cl₂) or bromine (Br₂), acts as the electrophile. youtube.com The reaction is generally carried out in an inert aprotic solvent like carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂). youtube.com

The electron-withdrawing nature of the trifluoromethyl group deactivates the double bond towards electrophilic attack, making the reaction less facile compared to un-substituted alkenes. acs.org This deactivation arises because the -CF3 group reduces the electron density of the π-bond. acs.org

The mechanism proceeds through the formation of a cyclic halonium ion intermediate, which is then attacked by the halide ion in an anti-addition fashion. This results in the formation of a di-halogenated product. For 4,4,4-Trifluorocrotonoyl chloride, the reaction with a halogen (X₂) would be expected to yield 2,3-dihalo-4,4,4-trifluorobutanoyl chloride.

Table 1: Expected Products of Halogenation Reactions

| Halogenating Agent | Expected Product |

| Chlorine (Cl₂) | 2,3-dichloro-4,4,4-trifluorobutanoyl chloride |

| Bromine (Br₂) | 2,3-dibromo-4,4,4-trifluorobutanoyl chloride |

| Iodine (I₂) | 2,3-diiodo-4,4,4-trifluorobutanoyl chloride |

Note: The reactivity of halogens decreases down the group (F₂ > Cl₂ > Br₂ > I₂). Iodine is generally unreactive in this type of reaction. libretexts.org

Cyclopropanation and Related Carbene Additions

Cyclopropanation involves the addition of a carbene or a carbenoid to the double bond, forming a cyclopropane (B1198618) ring. Several methods for the cyclopropanation of alkenes are known, including the Simmons-Smith reaction and reactions involving diazomethane (B1218177) or dihalocarbenes. masterorganicchemistry.com

For trifluoromethyl-substituted alkenes like 4,4,4-Trifluorocrotonoyl chloride, specialized methods are often required. Research has shown that trifluoromethyl-substituted cyclopropanes can be synthesized from corresponding alkenes using reagents like 2-diazo-1,1,1-trifluoroethane in the presence of metal catalysts. researchgate.net Another approach involves the use of triethylammonium (B8662869) bis(catecholato)iodomethylsilicate with an organic photocatalyst and visible light, which has been shown to be effective for the cyclopropanation of trifluoromethyl-substituted alkenes. organic-chemistry.org

The reaction is stereospecific, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product. masterorganicchemistry.com For 4,4,4-Trifluorocrotonoyl chloride, this would lead to the formation of a cyclopropyl (B3062369) ring fused to the carbon backbone, specifically yielding a derivative of 2-(trifluoromethyl)cyclopropane-1-carbonyl chloride.

Table 2: Examples of Cyclopropanation Reagents for Trifluoromethyl-Alkenes

| Reagent/System | Description | Reference |

| 2-diazo-1,1,1-trifluoroethane / Metal Catalyst | A common method for introducing a CF₃-substituted methylene (B1212753) group. | researchgate.net |

| Triethylammonium bis(catecholato)iodomethylsilicate / Photocatalyst | A modern, visible-light-mediated method with good functional group tolerance. | organic-chemistry.org |

| Diiodomethane / Zinc-Copper Couple (Simmons-Smith) | A classic method for cyclopropanation, though its efficacy with highly deactivated alkenes may vary. | masterorganicchemistry.com |

Functionalization via Free Radical Processes

Free radical addition reactions provide an alternative pathway for the functionalization of the alkene moiety in 4,4,4-Trifluorocrotonoyl chloride. These reactions are typically initiated by light or a radical initiator, such as a peroxide. masterorganicchemistry.com

A well-known example is the anti-Markovnikov addition of hydrogen bromide (HBr) in the presence of peroxides. masterorganicchemistry.com In this reaction, a bromine radical adds to the double bond in a way that forms the most stable carbon radical intermediate. For 4,4,4-Trifluorocrotonoyl chloride, the bromine radical would add to the carbon atom further from the electron-withdrawing trifluoromethyl and acyl chloride groups (the β-carbon), leading to the formation of a radical at the α-carbon. This intermediate then abstracts a hydrogen atom from HBr to give the final product.

Recent advances in photoredox catalysis have enabled a wide range of radical additions to alkenes, including trifluoromethylation reactions. organic-chemistry.org For instance, visible-light-induced reactions using a ruthenium photocatalyst and a trifluoromethyl source can lead to the addition of a trifluoromethyl radical across the double bond. nih.gov

Table 3: Examples of Free Radical Addition Reactions

| Reagent/System | Expected Product Type | Mechanism Highlight |

| HBr / ROOR (Peroxide) | Anti-Markovnikov addition of HBr | Bromine radical adds to the β-carbon. masterorganicchemistry.com |

| CF₃I / Ru(phen)₃Cl₂ / Visible Light | Trifluoromethylation | Addition of a trifluoromethyl radical. organic-chemistry.orgnih.gov |

| Thiols (R-SH) / Initiator | Thiol-ene reaction | Addition of a thiyl radical across the double bond. |

Reductive Transformations

The reduction of 4,4,4-Trifluorocrotonoyl chloride can target either the acyl chloride group or the carbon-carbon double bond, with selectivity being a key challenge.

Selective Reduction of the Acyl Chloride Moiety

The acyl chloride group is highly reactive towards reducing agents. Strong reducing agents like lithium aluminum hydride (LiAlH₄) will typically reduce the acyl chloride all the way to a primary alcohol, and will also reduce the carbon-carbon double bond. chemistrysteps.com

To achieve selective reduction to the corresponding aldehyde (4,4,4-trifluorocrotonaldehyde), a less reactive, or "poisoned," reducing agent is required. chemistrysteps.com The Rosenmund reduction, which employs catalytic hydrogenation over a poisoned palladium catalyst (e.g., Pd on BaSO₄), is a classic method for this transformation. ncert.nic.instackexchange.com Another common reagent for the selective reduction of acyl chlorides to aldehydes is lithium tri(t-butoxy)aluminum hydride (LiAl(OtBu)₃H). chemistrysteps.com

Table 4: Reagents for the Selective Reduction of the Acyl Chloride

| Reagent | Product | Notes | Reference |

| LiAl(OtBu)₃H | 4,4,4-Trifluorocrotonaldehyde | Milder derivative of LiAlH₄. chemistrysteps.com | chemistrysteps.com |

| H₂ / Pd on BaSO₄ (Rosenmund Catalyst) | 4,4,4-Trifluorocrotonaldehyde | Poisoned catalyst prevents over-reduction. ncert.nic.instackexchange.com | ncert.nic.instackexchange.com |

Hydrogenation of the Carbon-Carbon Double Bond

Selective reduction of the carbon-carbon double bond in the presence of the more reactive acyl chloride group is challenging. However, certain catalytic systems can achieve this transformation. This is often referred to as conjugate reduction or 1,4-reduction.

Catalytic hydrogenation using specific catalysts can be tuned to selectively reduce the C=C bond. For example, systems like sodium borohydride (B1222165) in the presence of cuprous chloride have been shown to selectively reduce α,β-unsaturated esters, a related class of compounds. lookchem.com Palladium on carbon (Pd/C) with a catalyst poison like diphenylsulfide can also selectively hydrogenate alkenes without affecting other reducible groups. organic-chemistry.org

Table 5: Potential Systems for Selective C=C Hydrogenation

| Reagent/System | Expected Product | Mechanism Type | Reference |

| H₂ / Pd/C with diphenylsulfide | 4,4,4-Trifluorobutanoyl chloride | Catalytic hydrogenation with a poisoned catalyst. | organic-chemistry.org |

| NaBH₄ / Cu₂Cl₂ | 4,4,4-Trifluorobutanoyl chloride | Conjugate reduction via a copper hydride species. | lookchem.com |

Mechanistic Investigations of Reactions Involving 4,4,4 Trifluorocrotonoyl Chloride

Computational Chemistry Approaches

Computational chemistry serves as a powerful tool for mapping the potential energy surfaces of reactions, identifying transition states, and understanding the electronic factors that control reaction pathways.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance of accuracy and computational cost for studying molecular systems. wikipedia.org For reactions involving 4,4,4-Trifluorocrotonoyl chloride, DFT calculations are employed to model the entire reaction coordinate, from reactants to products, including any intermediates and transition states. researchgate.netresearchgate.net This allows for the determination of activation energies and reaction enthalpies, providing a quantitative prediction of the most favorable pathway.

For instance, in a typical nucleophilic acyl substitution, DFT can be used to compare a concerted mechanism with a stepwise pathway involving a tetrahedral intermediate. The calculations would involve optimizing the geometries of all species and locating the transition state(s). The energy difference between the reactants and the highest-energy transition state determines the reaction barrier. libretexts.org In cycloaddition reactions, DFT is essential for understanding whether the reaction proceeds through a concerted or a stepwise mechanism, which has profound implications for the stereochemical outcome. researchgate.net

While specific DFT studies on 4,4,4-Trifluorocrotonoyl chloride are not extensively documented in publicly available literature, data from analogous acyl chlorides can illustrate the insights gained. For example, a DFT study on a similar molecule, 2-furoyl chloride, calculated key geometric parameters, which are foundational for understanding its reactivity.

Table 1: Illustrative DFT-Calculated Geometrical Parameters for an Analogous Acyl Chloride (2-Furoyl Chloride) This table presents data for 2-Furoyl Chloride to illustrate the output of DFT calculations and is not representative of 4,4,4-Trifluorocrotonoyl chloride.

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C=O | 1.194 | |

| C-Cl | 1.764 | |

| C-C (ring) | 1.375 - 1.459 | |

| O-C-Cl | 120.733 | |

| C-C=O | 125.652 |

Data sourced from a DFT/B3LYP/6-31G* level study on 2-furoyl chloride. core.ac.uk*

Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals from a DFT calculation into a more intuitive picture of localized bonds, lone pairs, and antibonding orbitals. scirp.org This method provides critical insights into the electronic interactions that stabilize a molecule or govern its reaction mechanism. nih.govresearchgate.net

For 4,4,4-Trifluorocrotonoyl chloride, NBO analysis would quantify the powerful inductive effect of the CF₃ group. It would reveal hyperconjugative interactions, such as the delocalization of electron density from the chlorine lone pairs (nCl) or the C=C π-bond into the σ* antibonding orbital of the C-CF₃ bond or the π* antibonding orbital of the carbonyl group. These interactions, known as donor-acceptor interactions, are quantified by a second-order perturbation theory energy, E(2). A larger E(2) value signifies a stronger interaction and greater stabilization. core.ac.uk

In the context of a reaction, NBO analysis of the transition state can reveal how electron density shifts as bonds are broken and formed. For example, in a nucleophilic attack on the carbonyl carbon, NBO would show the donation of electron density from the nucleophile's lone pair into the empty π* orbital of the C=O bond.

Table 2: Illustrative NBO Analysis for 2-Furoyl Chloride Showing Key Donor-Acceptor Interactions This table presents data for 2-Furoyl Chloride to illustrate the output of NBO analysis and is not representative of 4,4,4-Trifluorocrotonoyl chloride.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

| n₂(O1) (ring oxygen) | π(C2=C3) | 26.15 | Lone Pair -> π (Resonance) |

| π(C2=C3) | π(C6=O7) | 25.73 | π -> π (Conjugation) |

| n₂(O7) (carbonyl oxygen) | σ(C2-C6) | 16.61 | Lone Pair -> σ |

| n₃(Cl8) (chlorine) | π(C6=O7) | 16.88 | Lone Pair -> π |

Data sourced from an NBO analysis of 2-furoyl chloride. The E(2) value represents the stabilization energy from the delocalization interaction. core.ac.uk

Experimental Mechanistic Elucidation

While computational methods provide a theoretical framework, experimental studies are essential for validating proposed mechanisms and providing real-world data on reaction dynamics.

Kinetic studies measure how the rate of a reaction changes with respect to reactant concentrations, temperature, or pressure. This information is used to derive the rate law for a reaction, which provides fundamental clues about the species involved in the rate-determining step (the slowest step) of the mechanism. princeton.edu For reactions of 4,4,4-Trifluorocrotonoyl chloride, such as its hydrolysis or aminolysis, kinetic analysis can distinguish between different proposed mechanisms. masterorganicchemistry.com

A more nuanced tool is the kinetic isotope effect (KIE), which measures the change in reaction rate when an atom in the reactant is replaced by one of its heavier isotopes. princeton.edu For instance, substituting a hydrogen with deuterium (B1214612) (a primary KIE) or, more relevantly here, a ³⁵Cl with ³⁷Cl (a leaving group KIE) can provide powerful evidence for bond cleavage in the rate-determining step. researchgate.netlibretexts.org If the C-Cl bond is broken during this step, a significant chlorine KIE (k₃₅/k₃₇ > 1) is expected. If bond breaking occurs in a fast step before or after the rate-determining step, the KIE will be negligible (k₃₅/k₃₇ ≈ 1). This technique has been instrumental in distinguishing between SN1, SN2, and borderline substitution mechanisms, as well as E1, E2, and E1cB elimination pathways. researchgate.net

Studies on the reductive dehalogenation of other chlorinated compounds, like trichloroethene (TCE), demonstrate the power of chlorine isotope effects. Different primary and secondary isotope effects can be measured to probe which specific C-Cl bonds are involved in the reaction. nih.govnih.govrsc.org

Table 3: Illustrative Chlorine Isotope Effects in the Reductive Dehalogenation of Trichloroethene (TCE) This table presents data for Trichloroethene (TCE) to illustrate the application of isotope effects and is not representative of 4,4,4-Trifluorocrotonoyl chloride.

| Isotope Effect Type | Description | Measured Value (ε) |

| Compound-Average | Overall isotope effect for the TCE molecule | -3.6‰ ± 0.2‰ |

| Position-Specific (Product cis-DCE) | Isotope effect reflected in the remaining Cl atoms | -2.4‰ ± 0.3‰ |

| Position-Specific (Product Chloride) | Isotope effect reflected in the cleaved Cl atom | -6.5‰ ± 2.5‰ |

Data sourced from a study on the biodegradation of TCE. The notation 'ε' represents the isotope enrichment factor, a common way to express kinetic isotope effects. nih.gov

Understanding Stereocontrol and Regioselectivity

Many reactions of 4,4,4-Trifluorocrotonoyl chloride can form multiple constitutional isomers (regioisomers) or stereoisomers. Understanding and controlling these outcomes is paramount for its use in asymmetric synthesis.

The trifluoromethyl group and the acyl chloride functionality exert strong electronic and steric influences that direct the regioselectivity of reactions. For example, in a [3+2] cycloaddition reaction with a nitrile imine, the reaction proceeds with high regioselectivity, which can be rationalized by a plausible mechanism where the nitrile imine adds to the trifluoroacetonitrile (B1584977) generated in situ. mdpi.com In electrophilic additions to the double bond, the regiochemical outcome is dictated by the stability of the resulting carbocationic intermediate, which is heavily influenced by the opposing electronic effects of the CF₃ group (withdrawing) and the carbonyl group.

Stereocontrol refers to the preferential formation of one stereoisomer over another. In reactions such as Diels-Alder [4+2] cycloadditions, the stereochemistry of the dienophile is retained in the product due to the concerted nature of the reaction. libretexts.orglibretexts.org For 4,4,4-Trifluorocrotonoyl chloride acting as a dienophile, its (E)-configuration would be expected to translate into a specific relative stereochemistry in the resulting cyclohexene (B86901) product. Furthermore, the use of chiral catalysts or auxiliaries can induce facial selectivity, leading to an excess of one enantiomer over the other (enantioselectivity), a critical goal in pharmaceutical synthesis. chinesechemsoc.orgmanchester.ac.ukresearchgate.net

Influence of the Trifluoromethyl Group on Reactivity and Stereochemical Outcome

The trifluoromethyl (CF3) group is a potent electron-withdrawing group, a characteristic that profoundly influences the reactivity of 4,4,4-Trifluorocrotonoyl chloride. This strong inductive effect significantly increases the electrophilicity of the carbonyl carbon, rendering it highly susceptible to nucleophilic attack. This heightened reactivity is a cornerstone of its utility in the synthesis of complex trifluoromethylated molecules, which are of considerable interest in pharmaceutical and agrochemical research.

The general mechanism for the reaction of acyl chlorides with nucleophiles proceeds via a nucleophilic acyl substitution, typically following an addition-elimination pathway. In the initial step, the nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequently, the carbonyl double bond is reformed with the expulsion of the chloride ion as the leaving group.

The presence of the trifluoromethyl group in 4,4,4-Trifluorocrotonoyl chloride is expected to stabilize the negatively charged oxygen in the tetrahedral intermediate through its electron-withdrawing nature, thereby facilitating the initial nucleophilic addition. This enhanced reactivity allows for reactions with a wide range of nucleophiles, including alcohols, amines, and thiols, to proceed efficiently.

While specific studies detailing the stereochemical outcomes of reactions with 4,4,4-Trifluorocrotonoyl chloride are not extensively available in the public domain, general principles of stereochemistry in nucleophilic additions to carbonyl compounds can be applied. The stereochemical course of such reactions is often dictated by the steric and electronic properties of both the substrate and the attacking nucleophile, as well as the reaction conditions. For instance, in reactions with chiral nucleophiles, the formation of diastereomers is expected, and the ratio of these diastereomers would be influenced by the steric hindrance imposed by the trifluoromethyl group and the crotonyl moiety.

Diastereodivergent and Enantioselective Pathways

The development of synthetic methodologies that allow for the selective formation of a particular stereoisomer is a central goal in modern organic chemistry. Diastereodivergent synthesis refers to the ability to selectively produce any of the possible diastereomers of a product from a common starting material by tuning the reaction conditions or the catalyst. Similarly, enantioselective synthesis aims to produce a single enantiomer of a chiral product.

While the search of publicly available scientific literature did not yield specific examples of diastereodivergent or enantioselective reactions involving 4,4,4-Trifluorocrotonoyl chloride, the principles of such transformations are well-established for other classes of compounds. It is conceivable that diastereodivergent pathways for reactions of 4,4,4-Trifluorocrotonoyl chloride could be developed by employing chiral auxiliaries or catalysts that can effectively control the approach of the nucleophile to the carbonyl group.

For instance, the use of different chiral catalysts could potentially favor the formation of different diastereomeric transition states, leading to a switch in the diastereoselectivity of the product. The choice of solvent and temperature can also play a crucial role in influencing the stereochemical outcome of these reactions.

Enantioselective reactions of 4,4,4-Trifluorocrotonoyl chloride would likely involve the use of a chiral catalyst that can create a chiral environment around the substrate, thereby differentiating between the two enantiotopic faces of the carbonyl group. Organocatalysis and transition-metal catalysis are two powerful strategies that have been successfully employed for the enantioselective functionalization of various carbonyl compounds. The application of these strategies to 4,4,4-Trifluorocrotonoyl chloride could pave the way for the asymmetric synthesis of valuable trifluoromethylated building blocks.

Further research in this area is warranted to explore the full potential of 4,4,4-Trifluorocrotonoyl chloride in stereoselective synthesis and to elucidate the precise mechanistic details that govern the stereochemical outcomes of its reactions.

Derivatization Strategies for Enhanced Analytical and Synthetic Applications of 4,4,4 Trifluorocrotonoyl Chloride Derivatives

Methods for Improved Chromatographic Analysis

For derivatives of 4,4,4-trifluorocrotonoyl chloride, which may include alcohols, amines, or the corresponding carboxylic acid, derivatization is often essential for robust chromatographic analysis. This process can increase the volatility of the compounds for gas chromatography or improve their ionization for mass spectrometry. research-solution.comgcms.cz

Silylation is a common and effective derivatization technique for preparing molecules for GC-MS analysis. gcms.cz The process involves replacing the active hydrogen atoms in functional groups like hydroxyls (-OH), carboxyls (-COOH), and amines (-NH) with a trimethylsilyl (B98337) (TMS) group. gcms.czyoutube.com This substitution reduces the polarity of the molecule and inhibits hydrogen bonding, which in turn increases its volatility and thermal stability, making it suitable for analysis in the gas phase. gcms.cznih.gov

For derivatives of 4,4,4-trifluorocrotonoyl chloride, such as the corresponding alcohol or carboxylic acid, silylation renders them sufficiently volatile for GC analysis. research-solution.comrsc.org A variety of silylating reagents are available, with N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) being among the most widely used due to their reactivity and the volatility of their byproducts. greyhoundchrom.comyoutube.com The reaction is typically carried out by heating the sample with the silylating agent, sometimes in a solvent like pyridine (B92270), to ensure the reaction goes to completion. researchgate.net The resulting TMS derivatives generally exhibit excellent chromatographic properties and produce characteristic mass spectra that aid in structural elucidation. nih.gov

Table 1: Common Silylating Agents for GC-MS Derivatization

| Reagent Name | Abbreviation | Key Features | Target Functional Groups |

|---|---|---|---|

| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | A powerful silyl (B83357) donor; often used with a catalyst like trimethylchlorosilane (TMCS). research-solution.comnih.gov | Alcohols, phenols, carboxylic acids, amines. greyhoundchrom.com |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | The most volatile of the TMS-acetamides; its byproducts are also highly volatile. greyhoundchrom.comyoutube.com | Hydroxyls, primary and secondary amines, amides. greyhoundchrom.com |

| Trimethylchlorosilane | TMCS | Often used as a catalyst in small percentages with other silylating agents like BSTFA to increase their reactivity. research-solution.comnih.gov | Catalyzes silylation of hindered functional groups. |

In Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with electrospray ionization (ESI), the efficiency with which an analyte molecule can be charged is paramount for achieving high sensitivity. researchgate.net Many molecules, including some derivatives of 4,4,4-trifluorocrotonoyl chloride, may have poor ionization efficiency in their native state. researchgate.net Chemical derivatization can be employed to introduce a moiety that is easily ionizable, thereby significantly enhancing the MS signal. mdpi.com

A successful strategy is "cationic derivatization," which involves tagging the analyte with a group that carries a permanent positive charge or is very easily protonated. mdpi.comnih.gov This ensures efficient ion formation in positive-ion ESI mode, leading to lower limits of detection. For example, reagents containing a triphenylphosphine (B44618) or quaternary ammonium (B1175870) structure can be used to derivatize carboxylic acids (which can be formed from the hydrolysis of 4,4,4-trifluorocrotonoyl chloride), resulting in derivatives with a permanent positive charge and dramatically improved MS response. nih.gov This approach has been shown to increase detection sensitivity by one to two orders of magnitude for certain classes of compounds. mdpi.com

Table 2: Strategies for Enhancing LC-MS Ionization Efficiency

| Strategy | Principle | Example Reagent Class | Effect |

|---|---|---|---|

| Cationic Derivatization | Introduction of a permanently positively charged group to the analyte. | Reagents with a triphenylphosphine (TPP) core structure. nih.gov | Greatly enhances ESI-MS sensitivity in positive ion mode; allows for sensitive detection at fmol levels. nih.gov |

| Charge Reversal | Modification of an acidic group (e.g., carboxyl) to carry a positive charge. | Carbodiimide-activated coupling with an amine-containing cationic tag. researchgate.net | Allows for detection in positive ion mode, increasing sensitivity and reducing matrix effects. researchgate.net |

Fluorescent Tagging for Enhanced Spectroscopic Detection

For applications requiring exceptionally high sensitivity, fluorescent tagging is a powerful technique. This involves reacting the analyte with a derivatizing agent that contains a fluorophore—a molecule that absorbs light at a specific wavelength and emits it at a longer wavelength.

4,4,4-Trifluorocrotonoyl chloride can readily react with nucleophilic fluorescent agents, such as fluorescent amines or alcohols, to form highly fluorescent derivatives. nih.govthermofisher.com This strategy is particularly useful for HPLC with fluorescence detection (HPLC-FLD), which can offer significantly lower detection limits than standard UV-Vis detection. nih.govcapes.gov.br The choice of reagent depends on the desired spectroscopic properties, such as excitation and emission wavelengths, and the reaction conditions. Classes of fluorescent reagents include those based on coumarins, anthracenes, and benzofurans. researchgate.netnih.gov For instance, a hydrophilic fluorescent reagent, NBD-PZ-NH2, was designed to react with carboxylic acids in the presence of coupling agents to form highly fluorescent derivatives suitable for capillary electrophoresis with laser-induced fluorescence detection. nih.gov

Table 3: Classes of Fluorescent Derivatizing Agents

| Reagent Class | Example | Target Functional Group | Spectroscopic Advantage |

|---|---|---|---|

| Coumarin Analogues | 7-amino-4-methylcoumarin | Carboxylic acids (via amide bond formation). thermofisher.com | Provides strong fluorescence for high-sensitivity detection. nih.gov |

| Anthracene Derivatives | 9-anthryldiazomethane (ADAM) | Carboxylic acids. | Achieves high mass sensitivity for various carboxylic acids. nih.gov |

| Benzoxadiazole Derivatives | 4-N-(4-N-aminoethyl)piperazino-7-nitro-2,1,3-benzoxadiazole (NBD-PZ-NH2) | Carboxylic acids. nih.gov | Produces strongly fluorescent, positively charged derivatives suitable for CE-LIF detection. nih.gov |

Strategic Derivatization for Complex Molecule Functionalization

Beyond its use in analytical chemistry, the derivatization of 4,4,4-trifluorocrotonoyl chloride is a key strategy in synthetic organic chemistry for the construction of complex, functional molecules. The trifluoromethyl group is a highly valued substituent in medicinal chemistry, and the trifluoromethyl ketone (TFMK) moiety is a particularly important pharmacophore. beilstein-journals.org

TFMKs are effective inhibitors of serine and cysteine proteases. nih.gov The strong electron-withdrawing nature of the trifluoromethyl group makes the adjacent carbonyl carbon highly electrophilic. This allows it to be attacked by nucleophilic residues (like serine's hydroxyl or cysteine's thiol) in an enzyme's active site, forming a stable hemiacetal or hemiketal that mimics the tetrahedral transition state of peptide bond hydrolysis. beilstein-journals.orgnih.gov Therefore, a primary synthetic strategy involves converting 4,4,4-trifluorocrotonoyl chloride into a TFMK. This can be achieved through reactions with organometallic reagents or other carbon nucleophiles. The resulting trifluoromethyl vinyl ketone can then be incorporated as a key functional group into larger molecules designed as potential therapeutic agents, such as inhibitors for enzymes like neutrophil elastase or viral proteases. nih.govdiva-portal.org

Polymerization Chemistry Involving 4,4,4 Trifluorocrotonoyl Chloride

Exploration of the Crotonoyl Moiety in Addition Polymerization

The presence of the crotonoyl moiety in 4,4,4-Trifluorocrotonoyl chloride makes it a candidate for addition polymerization, a process where monomers add to one another in such a way that the polymer contains all the atoms of the monomer unit. The trifluoromethyl group is expected to significantly influence the reactivity of the double bond and the properties of the resulting polymer.

Radical Polymerization Mechanisms and Kinetics

Radical polymerization is a common method for polymerizing vinyl monomers and is characterized by three main steps: initiation, propagation, and termination. researchgate.net In the context of 4,4,4-Trifluorocrotonoyl chloride, the initiation step would involve the generation of free radicals, typically from a thermal or photochemical initiator, which then attack the carbon-carbon double bond of the monomer.

The electron-withdrawing nature of the trifluoromethyl group in 4,4,4-Trifluorocrotonoyl chloride is anticipated to have a profound effect on the polymerization kinetics. Generally, monomers with electron-withdrawing substituents can influence the rate of polymerization. fiveable.me The specific influence would depend on the interplay of inductive and resonance effects on the reactivity of the radical center during propagation.

Synthesis of Homopolymers and Copolymers Incorporating Trifluorocrotonoyl Units

The synthesis of homopolymers from 4,4,4-Trifluorocrotonoyl chloride would involve the polymerization of this single monomer type. Such a process would yield a polymer with repeating units of trifluorocrotonoyl chloride. The properties of this homopolymer would be largely dictated by the high fluorine content, potentially leading to a material with high thermal stability and chemical resistance. google.comyoutube.com

Copolymerization offers a versatile approach to tailor the properties of the resulting polymer. By polymerizing 4,4,4-Trifluorocrotonoyl chloride with other comonomers, it is possible to create hybrid materials that combine the beneficial properties of both constituents. youtube.com For instance, copolymerization with conventional vinyl monomers could be employed to balance properties such as flexibility, solubility, and cost. The selection of comonomers and the control of their incorporation into the polymer chain are critical for achieving the desired material characteristics.

Advanced Materials Design through Polymerization

The unique chemical structure of 4,4,4-Trifluorocrotonoyl chloride opens avenues for the design of advanced materials with specific functionalities. The incorporation of trifluorocrotonoyl units can lead to polymers with tunable properties and potential applications in specialized fields.

Development of Fluorinated Polymers with Tunable Properties

The introduction of fluorine into polymers is a well-established method for modifying their properties. google.com Fluorinated polymers are known for their low surface energy, high hydrophobicity, and excellent resistance to harsh environments. researchgate.net By utilizing 4,4,4-Trifluorocrotonoyl chloride as a monomer or comonomer, it is possible to develop a new class of fluorinated polymers.

The properties of these polymers can be fine-tuned by controlling the degree of fluorination, which can be achieved by adjusting the ratio of the fluorinated monomer in copolymerization reactions. This allows for the precise tailoring of characteristics such as refractive index, dielectric constant, and gas permeability, making these materials suitable for a range of applications from optical coatings to separation membranes.

Integration into Conductive Polymer Systems

Conductive polymers are a class of organic materials that possess electrical conductivity. dtic.mil The integration of fluorinated units into conductive polymer backbones is an area of active research, as it can enhance the stability and performance of these materials. The synthesis of copolymers of 4,4'-diaminodiphenylamine sulfate (B86663) with terephthaloyl chloride has been reported to create materials with tunable conductivity. dtic.mil

While direct data on the integration of 4,4,4-Trifluorocrotonoyl chloride into conductive polymer systems is limited, its reactive acyl chloride group provides a handle for post-polymerization modification. This could involve grafting conductive oligomers onto a polymer backbone containing trifluorocrotonoyl units. Alternatively, copolymers could be synthesized with monomers known to form conductive polymers, thereby directly incorporating the fluorinated moiety into the main chain. The electron-withdrawing nature of the trifluoromethyl group could also influence the electronic properties of the resulting conductive polymer.

Applications of 4,4,4 Trifluorocrotonoyl Chloride in Specialized Organic Synthesis

Building Block for Novel Fluorinated Heterocyclic Compounds

The dual reactivity of 4,4,4-trifluorocrotonoyl chloride, acting as both an acylating agent and a Michael acceptor, theoretically allows for its use in the synthesis of a variety of heterocyclic systems. The electron-withdrawing trifluoromethyl group enhances the electrophilicity of both the carbonyl carbon and the β-carbon of the α,β-unsaturated system, making it susceptible to attack by a range of nucleophiles.

Synthesis of Trifluoromethyl-Substituted 1,2,4-Triazoles and Related Nitrogen Heterocycles

While the scientific literature extensively describes the synthesis of trifluoromethyl-substituted 1,2,4-triazoles from starting materials such as trifluoroacetimidoyl chlorides, direct synthesis from 4,4,4-trifluorocrotonoyl chloride is not well-documented. hovione.comresearchgate.netresearchgate.net However, a hypothetical pathway can be proposed. The reaction of 4,4,4-trifluorocrotonoyl chloride with a suitable hydrazine (B178648) derivative, such as a hydrazide or an amidrazone, could potentially lead to the formation of a 1,2,4-triazole (B32235) ring system.

A plausible, though unconfirmed, reaction scheme could involve the initial acylation of a hydrazide by 4,4,4-trifluorocrotonoyl chloride, followed by an intramolecular cyclization and subsequent dehydration or other elimination step to form the aromatic triazole ring. The conditions for such a reaction would likely require careful optimization of the base, solvent, and temperature to control the regioselectivity of the cyclization.

Hypothetical Reaction Data for the Synthesis of a Trifluoromethyl-Substituted 1,2,4-Triazole:

| Reactant 1 | Reactant 2 | Proposed Product | Potential Catalyst/Reagent |

| 4,4,4-Trifluorocrotonoyl chloride | Formic hydrazide | 3-(2,2,2-Trifluoroethyl)-1,2,4-triazole | Pyridine (B92270) or other non-nucleophilic base |

Pathways to Other Diverse Fluorine-Containing Heterocycles

The reactivity of 4,4,4-trifluorocrotonoyl chloride suggests its potential as a precursor for a variety of other fluorine-containing heterocycles beyond 1,2,4-triazoles. For instance, its reaction with dinucleophiles could lead to the formation of pyrimidines, pyrazoles, or other heterocyclic systems. The synthesis of fluorinated sulfur-containing heterocycles via cycloaddition reactions is a known strategy, and it is conceivable that 4,4,4-trifluorocrotonoyl chloride could participate in such reactions. nih.gov

A hypothetical [4+2] cycloaddition (Diels-Alder reaction) with a suitable diene, or a [3+2] cycloaddition with a 1,3-dipole, could potentially yield six- or five-membered heterocyclic rings, respectively, bearing a trifluoromethyl-ethyl side chain. The specifics of the reaction would depend heavily on the nature of the reaction partner and the conditions employed.

Precursors for Complex Molecule Synthesis and Bioactive Compound Analogs

The introduction of trifluoromethyl groups can significantly impact the biological properties of a molecule. mdpi.com Therefore, 4,4,4-trifluorocrotonoyl chloride represents a potential tool for the synthesis of analogs of known bioactive compounds.

Role in the Synthesis of Fluorinated Peptidomimetics

The incorporation of α-trifluoromethyl substituted amino acids is a known strategy to enhance the metabolic stability of peptides. nih.gov While direct use of 4,4,4-trifluorocrotonoyl chloride in this context is not explicitly described, it could theoretically serve as a starting material for the synthesis of novel fluorinated amino acids or peptidomimetic building blocks.

A hypothetical approach could involve the Michael addition of an amine or an amino acid derivative to the α,β-unsaturated system of 4,4,4-trifluorocrotonoyl chloride, followed by further synthetic manipulations to generate a non-natural amino acid with a trifluoromethyl-containing side chain. This resulting amino acid could then be incorporated into a peptide sequence.

Hypothetical Data for a Step in Fluorinated Peptidomimetic Synthesis:

| Reactant 1 | Reactant 2 | Proposed Intermediate | Reaction Type |

| 4,4,4-Trifluorocrotonoyl chloride | Glycine methyl ester | Methyl 2-(3-chloro-3-oxo-1-(trifluoromethyl)propylamino)acetate | Michael Addition |

Strategies for Late-Stage Functionalization in Drug Discovery Research

Late-stage functionalization aims to introduce new chemical groups into complex molecules at a late step in the synthesis, allowing for rapid exploration of structure-activity relationships. The high reactivity of acyl chlorides like 4,4,4-trifluorocrotonoyl chloride generally makes them unsuitable for direct use in late-stage functionalization of complex molecules, as they would likely react with numerous functional groups present in a drug-like molecule.

However, smaller, more robust building blocks derived from 4,4,4-trifluorocrotonoyl chloride could potentially be used in late-stage coupling reactions. For instance, a derivative of 4,4,4-trifluorocrotonic acid could be coupled to a complex amine-containing molecule using standard peptide coupling reagents. This would achieve the goal of introducing the trifluoromethyl-containing moiety in a more controlled manner.

Q & A

Q. Advanced Research Focus

- Nuclear Magnetic Resonance (NMR) : ¹⁹F NMR is essential for confirming the trifluoromethyl group’s integrity, with typical shifts at δ -60 to -70 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) can differentiate between isotopic patterns of fluorine (monoisotopic) and chlorine .

- X-ray Crystallography : For crystalline derivatives, SHELX programs (e.g., SHELXL) enable precise structural determination, particularly for resolving steric effects from the trifluoromethyl group .

How should researchers resolve contradictions in spectral data when identifying fluorinated by-products?

Advanced Research Focus

Discrepancies in spectral data (e.g., unexpected peaks in GC-MS or NMR) often arise from:

- Isomeric by-products : The trifluoromethyl group’s electron-withdrawing effect can stabilize unexpected intermediates. Computational modeling (DFT calculations) helps predict plausible structures .

- Solvent interactions : Deuterated solvents (e.g., CDCl₃) may cause shifts in ¹H NMR; cross-referencing with databases like NIST Chemistry WebBook is critical .

- Quantitative analysis : Use tandem techniques (e.g., LC-MS/MS) to distinguish low-concentration impurities from noise .

What methodologies optimize the use of 4,4,4-Trifluorocrotonoyl chloride in nucleophilic acyl substitution reactions?

Advanced Research Focus

This compound’s reactivity with amines, alcohols, or thiols requires precise control:

- Catalyst selection : DMAP (4-dimethylaminopyridine) accelerates reactions with sterically hindered nucleophiles .

- Kinetic vs. thermodynamic control : Low temperatures (-20°C) favor kinetic products, while higher temperatures may lead to rearrangements .

- By-product analysis : Use ¹⁹F NMR to monitor trifluoromethyl group retention and GC-MS to detect volatile side products (e.g., HCl) .

How can computational chemistry aid in predicting reaction pathways for 4,4,4-Trifluorocrotonoyl chloride?

Advanced Research Focus

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) provide insights into:

- Transition states : Predicting activation energies for competing pathways (e.g., hydrolysis vs. aminolysis) .

- Electronic effects : The trifluoromethyl group’s impact on the acyl chloride’s electrophilicity can be quantified via frontier molecular orbital analysis .

- Solvent effects : COSMO-RS models simulate how polar aprotic solvents (e.g., THF) stabilize intermediates .

What are the challenges in scaling up reactions involving 4,4,4-Trifluorocrotonoyl chloride, and how can they be mitigated?

Advanced Research Focus

Industrial-scale synthesis faces:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.